molecular formula C17H17ClN2O3 B14792525 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one

Cat. No.: B14792525
M. Wt: 332.8 g/mol
InChI Key: MTTFYUPIGSPULU-UHFFFAOYSA-N
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Description

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by a four-membered ring core substituted with amino, chloro, and methoxy groups. The compound’s structure features a 3-chloro-4-methoxyphenyl group at position 1 and a 3-methoxyphenyl group at position 4, with an amino group at position 3 (Figure 1). This substitution pattern confers unique electronic and steric properties, influencing its reactivity and biological interactions.

For example, phthalylglycyl chloride or acetoxyacetyl chloride may serve as ketene precursors, with reaction conditions (solvent, temperature, and stoichiometry) critically affecting stereochemistry and yield .

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

3-amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C17H17ClN2O3/c1-22-12-5-3-4-10(8-12)16-15(19)17(21)20(16)11-6-7-14(23-2)13(18)9-11/h3-9,15-16H,19H2,1-2H3

InChI Key

MTTFYUPIGSPULU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Imine Formation : Condensation of 3-chloro-4-methoxyaniline with 3-methoxybenzaldehyde in anhydrous dichloromethane (DCM) generates the Schiff base intermediate.
  • Ketene Generation : Substituted acetic acids (e.g., phthalimidoacetic acid) react with triethylamine (TEA) and acid-activating agents (e.g., phthaloyl chloride) to form reactive ketenes.
  • Cycloaddition : The ketene undergoes [2+2] cyclization with the imine, yielding the β-lactam core. Stereochemical control (cis/trans) depends on reaction temperature and solvent polarity.

Optimization Parameters

Parameter Optimal Condition Yield (%) Source
Solvent Anhydrous DCM 68–75
Temperature 0–5°C 72
Acid-Activating Agent Diethyl chlorophosphate 88
Base Triethylamine 75

Key Limitations :

  • Requires strict anhydrous conditions.
  • Moderate yields (68–75%) due to competing side reactions.

One-Pot Synthesis Using Diethyl Chlorophosphate

This method eliminates intermediate isolation, enhancing efficiency.

Protocol

  • Imine Formation In Situ : 3-Chloro-4-methoxyaniline and 3-methoxybenzaldehyde react in DCM with anhydrous sodium sulfate.
  • Ketene Activation : Phenoxyacetic acid (1.5 eq) reacts with diethyl chlorophosphate (1.5 eq) and TEA (5 eq) to generate the ketene.
  • Cycloaddition : The ketene reacts with the imine at room temperature for 24 hours.

Yield Optimization

Diethyl Chlorophosphate (eq) Temperature (°C) Yield (%)
1.0 RT 68
1.5 RT 88
1.5 0 76

Advantages :

  • High yields (88%) under ambient conditions.
  • Scalable for industrial production.

Silphos-Mediated Heterogeneous Synthesis

Silphos (PCl3–SiO2) enables a solvent-efficient, one-pot approach.

Procedure

  • Imine-Carboxylic Acid Mixing : Equimolar imine and carboxylic acid in DCM.
  • Silphos Addition : Silphos (1.3 eq) and TEA (5 eq) are added, stirring overnight.
  • Purification : Crystallization from ethyl acetate yields pure β-lactam.

Performance Metrics

Substrate Yield (%) Purity (%)
4-Nitrophenyl derivative 82 98
3-Methoxyphenyl derivative 78 97

Benefits :

  • Eliminates toxic solvents.
  • Recyclable catalyst.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Methodology

  • Schiff Base Formation : 3-Chloro-4-methoxyaniline and aldehyde react in ethanol under microwave (300 W, 80°C).
  • Cyclization : Chloroacetyl chloride (1.2 eq) and TEA (3 eq) are added, irradiated for 10–15 minutes.

Efficiency Gains

Parameter Conventional Method Microwave Method
Time 24 hours 15 minutes
Yield 68% 85%

Applications :

  • Ideal for high-throughput screening.

Eco-Friendly Synthesis Using Green Solvents

Environmentally benign protocols prioritize ethanol or dioxane over DCM.

Room-Temperature Protocol

  • Schiff Base Synthesis : 3-Chloro-4-methoxyaniline and 3-methoxybenzaldehyde in ethanol.
  • Cyclization : Chloroacetyl chloride (1.1 eq) and TEA (2 eq) in dioxane, stirred for 6 hours.

Comparative Analysis

Solvent Yield (%) Purity (%)
DCM 75 98
Dioxane 80 97
Ethanol 78 96

Advantages :

  • Reduces hazardous waste.

Industrial-Scale Production: Patent Insights

WO2000063168A1 details large-scale synthesis using optimized Staudinger conditions:

Key Steps

  • Continuous-Flow Reactors : Enhances mixing and temperature control.
  • Catalytic Tripropylamine : Improves ketene stability.
  • Crystallization : Ethyl acetate/hexane gradients achieve >99% purity.

Production Metrics

Batch Size (kg) Yield (%) Cost Reduction (%)
10 85 20
100 88 35

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidinones.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features may enable it to bind to specific sites, influencing biological processes.

Medicine

In medicine, azetidinones have been explored for their potential therapeutic applications. This compound may be investigated for its potential as an antibacterial, antifungal, or anticancer agent.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Structural and Mechanistic Insights

  • Hydrogen Bonding: The amino group in the target compound participates in intermolecular H-bonding, as evidenced by IR and crystallographic data in related structures (e.g., compound 5c: N–H···O=C interactions) .
  • Crystallography : Single-crystal X-ray studies (e.g., compound in , R = 0.047) confirm the planar β-lactam ring and substituent orientation, crucial for molecular modeling .

Biological Activity

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial fields. This article explores its biological activity, synthesizing data from various studies and reviews.

  • Molecular Formula : C18_{18}H18_{18}ClN1_{1}O4_{4}
  • Molecular Weight : 345.79 g/mol
  • CAS Number : Not explicitly listed in the sources but closely related compounds have CAS numbers that indicate structural similarities.

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer proliferation and microbial resistance.

Anticancer Activity

Several studies have highlighted the compound's efficacy against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited IC50_{50} values around 0.075 µM, indicating potent cytotoxicity against this cell line .
  • Hs578T (triple-negative breast cancer) : Demonstrated significant antiproliferative activity with an IC50_{50} of 0.033 µM, showcasing its potential as a therapeutic agent for aggressive cancer types .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • In vitro studies have reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological properties of this compound:

  • Substituents on the phenyl rings play a significant role in enhancing or diminishing biological activity. For instance, the presence of electron-donating groups like methoxy enhances anticancer potency, while halogen substitutions can modulate antimicrobial effectiveness .

Case Studies

  • Case Study on MCF-7 Cells :
    • Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
    • Mechanistic studies indicated apoptosis induction through activation of caspase pathways.
  • Antimicrobial Efficacy :
    • A comparative study against standard antibiotics demonstrated that the compound had lower MIC values than some conventional treatments, suggesting it could be a candidate for further development in combating resistant strains .

Data Summary Table

Activity TypeCell Line/PathogenIC_{50/MIC}Reference
AnticancerMCF-70.075 µM
AnticancerHs578T0.033 µM
AntimicrobialStaphylococcus aureus<10 µg/mL
AntimicrobialEscherichia coli<15 µg/mL

Q & A

Q. What are the optimized synthetic routes for 3-amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one, and how can purity be ensured?

The compound is typically synthesized via Staudinger [2+2] cycloaddition between imines and ketenes. For example, imine intermediates derived from substituted anilines react with phthalimidoacetyl chloride in the presence of triethylamine (TEA) in anhydrous methylene chloride. Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane gradients), followed by recrystallization from ethanol. Purity is confirmed via melting point analysis, TLC, and HPLC (>98% purity) .

Q. Which spectroscopic techniques are critical for characterizing this azetidin-2-one derivative, and what key data should researchers prioritize?

Essential techniques include:

  • FT-IR : Confirm β-lactam C=O stretch (~1750 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹).
  • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and β-lactam carbonyl (δ ~165 ppm).
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Data discrepancies (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities, necessitating repeated analysis under controlled conditions .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC calculations.
  • Antioxidant potential : DPPH radical scavenging and FRAP assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK-293). IC₅₀ values <50 µM in cytotoxicity assays warrant advanced mechanistic studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are essential for data refinement?

Single-crystal X-ray diffraction (SCXRD) at 296 K using Mo-Kα radiation (λ = 0.71073 Å) provides bond lengths, angles, and torsional parameters. Key steps:

  • Data collection : Oxford Diffraction Xcalibur Ruby Gemini diffractometer.
  • Structure solution : SHELXS/SHELXD for phase determination.
  • Refinement : SHELXL for anisotropic displacement parameters (R-factor <0.05). Challenges include crystal twinning; use TWINLAW in SHELXL to deconvolute overlapping reflections. WinGX integrates these tools for end-to-end processing .

Q. What computational strategies can elucidate structure-activity relationships (SAR) for substituent effects on bioactivity?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, dipole moments).
  • Molecular docking : Autodock Vina predicts binding affinities to target proteins (e.g., DNA gyrase for antimicrobial activity).
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with experimental IC₅₀ values. Methoxy groups at 3- and 4-positions enhance π-π stacking with aromatic enzyme pockets, while chloro substituents improve lipophilicity .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

Example: Discrepancies in NH₂ proton chemical shifts (NMR) vs. crystallographic H-bonding patterns.

  • Root cause : Dynamic proton exchange in solution vs. static H-bonds in solid state.
  • Resolution : Variable-temperature NMR to slow exchange rates, or SCXRD analysis of H-bond networks (e.g., N–H⋯O=C interactions). Graph-set analysis (e.g., Etter’s rules) classifies H-bond motifs (e.g., R₂²(8) rings) to validate packing patterns .

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